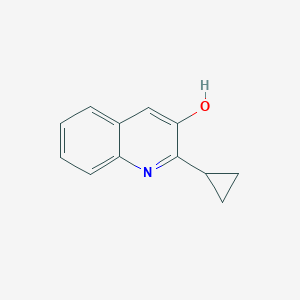

2-Cyclopropylquinolin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

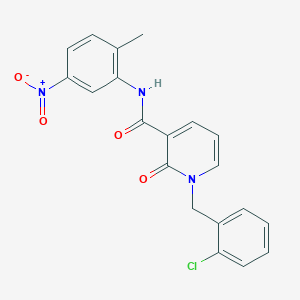

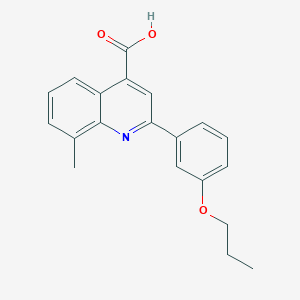

“2-Cyclopropylquinolin-3-ol” is a chemical compound with the CAS Number: 2118069-87-5 . It has a molecular weight of 185.23 and its IUPAC name is 2-cyclopropylquinolin-3-ol . The physical form of this compound is a powder .

Physical And Chemical Properties Analysis

“2-Cyclopropylquinolin-3-ol” is a powder that is stored at room temperature . It has a molecular weight of 185.23 . The InChI code provides information about its molecular structure . For a more detailed analysis of its physical and chemical properties, techniques such as Raman spectroscopy, Fourier transform infrared spectroscopy, ultraviolet-visible spectroscopy, X-ray photoelectron spectroscopy, diffuse reflectance infrared Fourier transform spectroscopy, X-ray diffraction, and nuclear magnetic resonance could be used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Cyclopropylquinolin-3-ol: serves as a versatile scaffold in medicinal chemistry due to its structural similarity to quinoline, a nitrogen-containing heterocycle. Quinoline derivatives are known for their broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties . The cyclopropyl group may influence the molecule’s binding affinity to various biological targets, potentially leading to novel pharmacophores.

Food Industry

In the food industry, compounds like 2-Cyclopropylquinolin-3-ol could be explored for their antimicrobial properties. Quinoline derivatives have been studied for their potential to inhibit microbial growth, which is crucial for food preservation and safety .

Catalysts

Quinoline compounds have been utilized in catalysis, particularly in coupling reactions. While specific applications of 2-Cyclopropylquinolin-3-ol as a catalyst are not detailed, its structural analogs have been employed in various catalytic processes, which could be an area for further exploration .

Dyes and Pigments

Quinoline derivatives are often used in the synthesis of dyes due to their conjugated systems and ability to absorb light2-Cyclopropylquinolin-3-ol could potentially be functionalized to create new dyes with unique properties for industrial applications .

Material Science

In material science, 2-Cyclopropylquinolin-3-ol could contribute to the development of new materials with specific electronic or photophysical properties. Quinoline-based compounds have been incorporated into materials for optoelectronic devices .

Refineries

While not directly linked to 2-Cyclopropylquinolin-3-ol , quinoline structures have been involved in the optimization of processes within oil refineries. Their role in the development of new methods for refining processes could be an interesting application to investigate .

Electronics

Quinoline and its derivatives are significant in the electronics industry, particularly in the development of organic electronics. The unique electronic structure of 2-Cyclopropylquinolin-3-ol could make it a candidate for use in electronic devices .

Environmental Applications

Lastly, the potential environmental applications of 2-Cyclopropylquinolin-3-ol could be in the development of green chemistry protocols. Its derivatives could be used in sustainable processes that minimize the environmental impact of chemical reactions .

Safety and Hazards

The safety information for “2-Cyclopropylquinolin-3-ol” includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Zukünftige Richtungen

While specific future directions for “2-Cyclopropylquinolin-3-ol” are not available in the search results, the field of synthetic chemistry, which includes the synthesis of compounds like “2-Cyclopropylquinolin-3-ol”, faces many challenges and opportunities. These include achieving higher selectivity and efficiency, developing environmentally benign processes, and harnessing sustainable energy . Additionally, the rapid development of new technologies, the growing chemical products market, and recent knowledge about the health effects of exposure to chemicals at the early stages of life require joint action by the scientific community, national authorities, and other stakeholders to facilitate the development and enforcement of preventive measures .

Wirkmechanismus

Target of Action

It’s known that quinoline derivatives show selectivity in binding to the estrogen receptor β (er β) . ER β plays a crucial role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues .

Mode of Action

Quinoline derivatives are known for their diverse biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .

Biochemical Pathways

Quinoline and its derivatives are known to exhibit a broad spectrum of bioactivities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its ADME processes .

Result of Action

Quinoline derivatives are known for their diverse biological activities, suggesting that they may have multiple cellular and molecular effects .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action and stability of chemical compounds .

Eigenschaften

IUPAC Name |

2-cyclopropylquinolin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-11-7-9-3-1-2-4-10(9)13-12(11)8-5-6-8/h1-4,7-8,14H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLIXXEDMXVWOIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropylquinolin-3-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2934156.png)

![5-[(4-methylphenoxy)methyl]-N-phenylfuran-2-carboxamide](/img/structure/B2934157.png)

![2-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2934158.png)

![N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2934171.png)